

2-Methylundecanoic acid pKa and solubility.

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Compound of Interest

Compound Name: **2-Methylundecanoic acid**

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methylundecanoic Acid**

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical parameters of **2-Methylundecanoic acid**: the acid dissociation constant (pKa) and solubility. As a branched, medium-chain fatty acid, **2-Methylundecanoic acid** presents unique properties that are of significant interest to researchers in materials science, organic synthesis, and particularly, drug development.^{[1][2]} Understanding its pKa and solubility is fundamental for predicting its behavior in various chemical and biological systems, from designing synthetic routes to formulating effective drug delivery systems. This document outlines the theoretical underpinnings of these properties and provides detailed, field-proven experimental protocols for their accurate determination.

Introduction: The Significance of 2-Methylundecanoic Acid

2-Methylundecanoic acid (CAS 24323-25-9) is a saturated fatty acid with a 12-carbon backbone, distinguished by a methyl group at the alpha position (C2).^{[1][3]} Its molecular formula is C₁₂H₂₄O₂, with a molecular weight of 200.32 g/mol.^{[1][3][4]} This structure classifies it as a medium-chain fatty acid, a group of molecules gaining attention for their unique metabolic and signaling properties.^{[2][3]} It serves as a versatile intermediate in the synthesis of esters for fragrances and flavors, as well as a component in lubricants and surfactants.^[1]

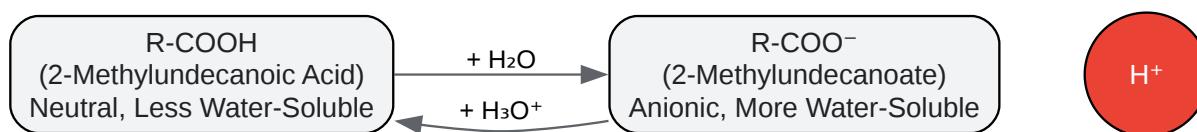
For drug development professionals, the physicochemical properties of a molecule are paramount. They govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Low solubility, for instance, can lead to poor bioavailability and unreliable results in preclinical assays, escalating development costs.^{[5][6]} Similarly, the ionization state of a molecule, dictated by its pKa, profoundly affects its ability to cross biological membranes and interact with target proteins. This guide therefore focuses on providing both the theoretical context and the practical methodologies for characterizing the pKa and solubility of **2-Methylundecanoic acid**.

The Acid Dissociation Constant (pKa) of 2-Methylundecanoic Acid

The pKa is a quantitative measure of a molecule's acidity in solution. For **2-Methylundecanoic acid**, the carboxylic acid functional group is the site of ionization. The pKa value represents the pH at which the protonated (neutral acid) and deprotonated (anionic carboxylate) forms are present in equal concentrations. This equilibrium is fundamental to its chemical reactivity and biological behavior.

Theoretical Framework

The dissociation of **2-Methylundecanoic acid** in an aqueous medium is described by the following equilibrium:



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Caption: Dissociation equilibrium of **2-Methylundecanoic acid**.

The pKa is influenced by molecular structure. For fatty acids, increasing the length of the hydrocarbon chain can increase the pKa, a phenomenon attributed to stronger van der Waals forces between chains, which enhances interactions between the carboxyl headgroups and makes the acidic proton more difficult to remove.^{[7][8][9]} Computational models predict the pKa of **2-Methylundecanoic acid** to be approximately 4.83 ± 0.21 .^{[1][4][10][11]} This value is typical

for a carboxylic acid but must be confirmed experimentally, as the local environment can significantly alter ionization behavior.

Experimental Determination: Potentiometric Titration

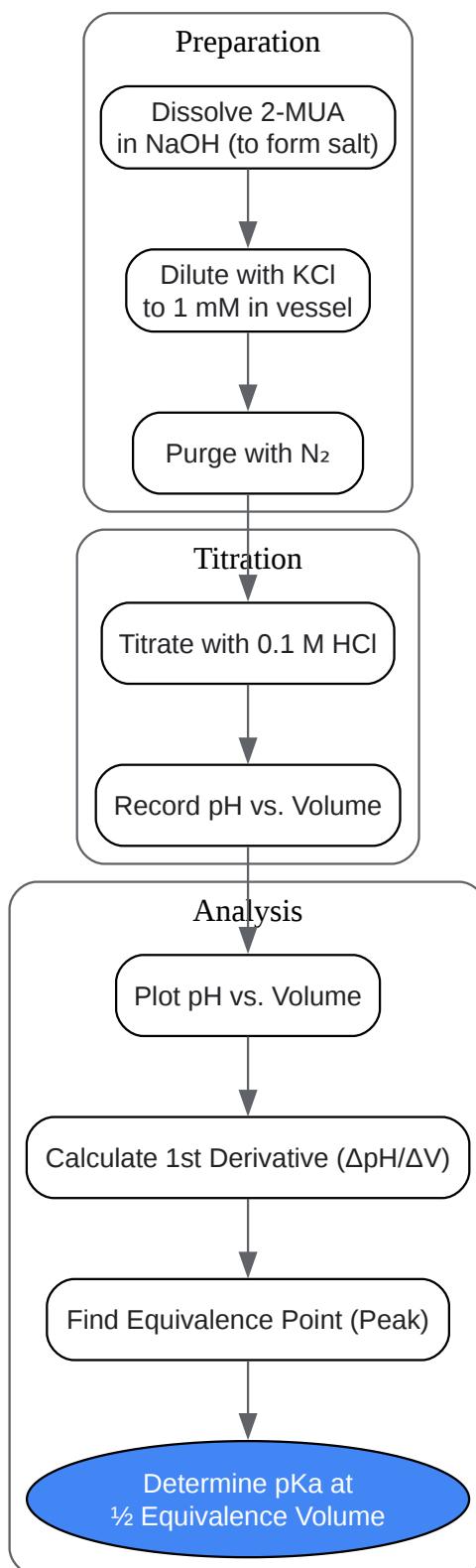
Potentiometric titration is the gold-standard method for precise pKa determination due to its accuracy and reliability.[\[12\]](#)[\[13\]](#) The technique involves the stepwise addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH. The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[\[14\]](#)

A primary challenge with long-chain fatty acids is their poor aqueous solubility. This can be overcome by dissolving the fatty acid in a basic solution ($\text{pH} > 10$) to form the soluble carboxylate salt, and then titrating this solution with a strong acid (e.g., HCl) to determine the pKa.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Potentiometric Titration of **2-Methylundecanoic Acid**

- Apparatus and Reagents:
 - Calibrated pH meter and electrode.
 - Automated titrator or manual burette (Class A).
 - Magnetic stirrer and stir bar.
 - **2-Methylundecanoic acid**.
 - Standardized 0.1 M Hydrochloric Acid (HCl) solution.
 - Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).
 - 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).
 - Nitrogen gas supply.
- Sample Preparation:
 - Accurately weigh a sample of **2-Methylundecanoic acid** to prepare a ~1 mM solution.

- Dissolve the sample in a minimal amount of 0.1 M NaOH to form the sodium 2-methylundecanoate salt, ensuring complete dissolution.
- Transfer the solution to a titration vessel and dilute with 0.15 M KCl to the final volume (e.g., 20 mL). The starting pH should be above 10.
- Titration Procedure:
 - Place the titration vessel on the magnetic stirrer and immerse the pH electrode.
 - Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂, and maintain a nitrogen blanket over the solution throughout the titration.[15]
 - Begin stirring at a constant, moderate speed.
 - Titrate the solution with standardized 0.1 M HCl, adding small, precise increments of titrant (e.g., 0.05 mL).
 - Record the pH reading after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH drops to approximately 2.0.
- Data Analysis:
 - Plot the recorded pH values against the volume of HCl added.
 - Calculate the first derivative ($\Delta\text{pH}/\Delta\text{V}$) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
 - The pKa is the pH value on the titration curve corresponding to exactly half of the volume of titrant added at the equivalence point.
 - Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[15]

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Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile of 2-Methylundecanoic Acid

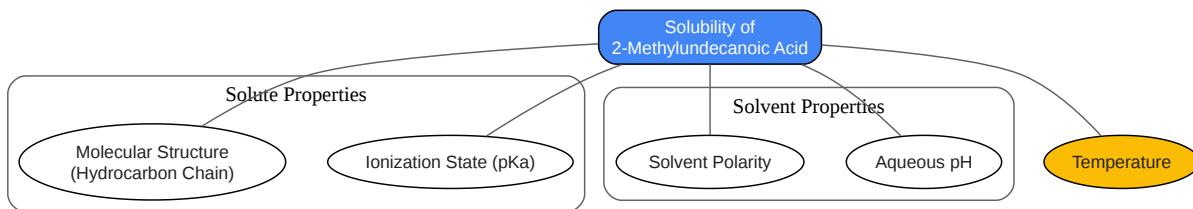
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For fatty acids, solubility is a tale of two parts: the polar, hydrophilic carboxylic head and the non-polar, hydrophobic hydrocarbon tail.[16]

Theoretical Framework

The long C11 alkyl chain of **2-Methylundecanoic acid** is highly hydrophobic, making it practically insoluble in water.[1][16] The solubility of fatty acids in water decreases as the carbon chain length increases.[17][18] Conversely, this non-polar character allows it to be readily soluble in organic solvents such as alcohols, ethers, and other non-polar to moderately polar organic solvents, following the principle of "like dissolves like".[1][19]

The most significant factor governing its solubility in aqueous media is pH.

- At $\text{pH} \ll \text{pKa}$ (e.g., $\text{pH} < 3$): The carboxylic acid is fully protonated ($\text{R}-\text{COOH}$). In this neutral form, the molecule's hydrophobicity dominates, leading to very low aqueous solubility.
- At $\text{pH} \gg \text{pKa}$ (e.g., $\text{pH} > 7$): The molecule is deprotonated to its carboxylate anion form ($\text{R}-\text{COO}^-$). This ionic charge dramatically increases its interaction with polar water molecules, thereby increasing its aqueous solubility.



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Caption: Key factors influencing the solubility of **2-Methylundecanoic acid**.

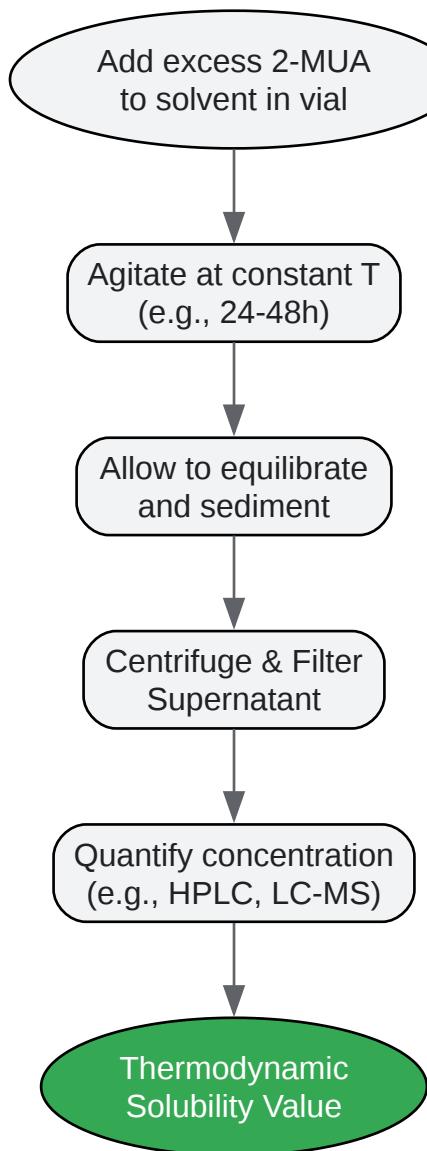
Experimental Determination: Shake-Flask Method

The shake-flask method is considered the most reliable "gold standard" for determining thermodynamic equilibrium solubility.[20][21] The method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Experimental Protocol: Shake-Flask Solubility Assay

- Apparatus and Reagents:
 - **2-Methylundecanoic acid** (solid or liquid form; melting point is 13°C).[1][10]
 - A selection of solvents:
 - pH-buffered aqueous solutions (e.g., pH 2.0, pH 7.4, pH 9.0).
 - Ethanol.
 - Dimethyl sulfoxide (DMSO).
 - Scintillation vials or flasks with screw caps.
 - Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
 - Centrifuge.
 - Syringe filters (e.g., 0.22 µm PTFE).
 - Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
- Procedure:
 - Add an excess amount of **2-Methylundecanoic acid** to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solute visible.[20]
 - Securely cap the vials and place them on an orbital shaker.

- Agitate the samples at a constant temperature for a sufficient duration to reach equilibrium. For fatty acids, 24 to 48 hours is typically recommended.[5]
- After incubation, allow the samples to rest so that excess solid can sediment.[20]
- Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifugation followed by filtration through a syringe filter is a robust phase-separation technique.[6][20]
- Quantification:
 - Prepare a standard calibration curve of **2-Methylundecanoic acid** in the relevant solvent.
 - Analyze the filtered supernatant using a validated analytical method (e.g., HPLC) to determine the concentration.
 - The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
 - Perform each condition in triplicate.



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Caption: Workflow for the shake-flask solubility assay.

Data Summary

The following tables summarize the key physicochemical properties of **2-Methylundecanoic acid** based on available data and theoretical principles.

Table 1: Physicochemical Properties of **2-Methylundecanoic Acid**

| Property | Value | Source(s) |
|-------------------|--|----------------|
| Molecular Formula | C ₁₂ H ₂₄ O ₂ | [1][3][4][10] |
| Molecular Weight | 200.32 g/mol | [1][3][4][10] |
| Appearance | Colorless, viscous liquid | [1] |
| Melting Point | 13 °C | [1][10] |
| Boiling Point | ~293-307 °C (estimate) | [1][10][11] |
| Predicted pKa | 4.83 ± 0.21 | [1][4][10][11] |

Table 2: Expected Solubility Profile of **2-Methylundecanoic Acid**

| Solvent | pH (if aqueous) | Expected Solubility | Rationale |
|---------|-----------------|----------------------|---|
| Water | 2.0 | Insoluble / Very Low | Neutral form (pH < pKa), dominated by hydrophobic chain.[1] |
| Water | 7.4 | Low to Moderate | Primarily anionic form (pH > pKa), but long chain limits solubility. |
| Water | 9.0 | Moderate / Soluble | Fully anionic form, significantly more soluble than the neutral acid. |
| Ethanol | N/A | Soluble | "Like dissolves like"; ethanol has polar and non-polar character.[1] |
| DMSO | N/A | Soluble | Polar aprotic solvent capable of dissolving a wide range of compounds.[1] |

Conclusion

The pKa and solubility of **2-Methylundecanoic acid** are defining characteristics that dictate its utility and behavior in both chemical and biological contexts. With a predicted pKa of approximately 4.83, it exists primarily in its ionized, more water-soluble carboxylate form at physiological pH. However, its long hydrocarbon tail renders it largely insoluble in neutral or acidic aqueous solutions, while it remains readily soluble in common organic solvents. The robust, validated protocols for potentiometric titration and the shake-flask method, as detailed in this guide, provide the necessary tools for researchers to empirically determine these values with high confidence. Accurate characterization of these parameters is an indispensable step in the pipeline for rational drug design, formulation development, and the broader application of this versatile fatty acid.

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